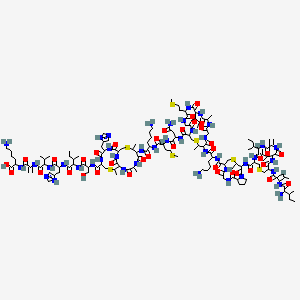
Nisin from Lactococcus lactis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is widely used as a food preservative due to its ability to inhibit the growth of various pathogenic bacteria. Nisin contains 34 amino acid residues, including uncommon amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid .
准备方法
Synthetic Routes and Reaction Conditions: Nisin is produced by Lactococcus lactis through fermentation. The production process involves growing the bacteria in a suitable medium, such as M17 or de Man, Rogosa, and Sharpe (MRS) medium, with glucose as the carbon source . The fermentation conditions, including pH, temperature, and aeration, are optimized to maximize nisin yield. Genetic modifications to the producer strains and innovative fermentation techniques have significantly improved nisin production .
Industrial Production Methods: Industrial production of nisin involves continuous fermentation processes using bioengineered Lactococcus lactis strains. These strains incorporate additional immunity and regulation genes to enhance nisin productivity. The fermentation is carried out at specific dilution rates and fructose concentrations to achieve high nisin activity .
化学反应分析
Types of Reactions: Nisin undergoes various chemical reactions, including nucleophilic addition reactions with mercaptans. The dehydroalanine and dehydrobutyrine residues in nisin react with nucleophiles, leading to the formation of multimeric products .
Common Reagents and Conditions: Common reagents used in nisin reactions include 2-mercaptoethane-sulfonate and thioglycolate. These reactions typically occur at high pH, resulting in the modification of the dehydro residues and loss of antibiotic activity .
Major Products Formed: The major products formed from nisin reactions with nucleophiles are multimeric compounds resulting from intramolecular and intermolecular reactions between nucleophilic groups and dehydro residues .
科学研究应用
Nisin has a wide range of scientific research applications, including its use as a food preservative, antimicrobial agent, and potential therapeutic for infectious diseases and cancer. It has been shown to prevent the growth of drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus and Clostridium difficile . Nisin also exhibits anti-biofilm properties and can work synergistically with conventional therapeutic drugs . Additionally, nisin has been reported to have immunomodulatory effects and selective cytotoxicity towards cancer cells .
作用机制
Nisin exerts its antimicrobial effects by dissipating the membrane potential and pH gradient of target bacteria. It binds to the bacterial cell membrane, forming pores that disrupt the membrane integrity and lead to cell death . The dehydro residues in nisin act as electrophilic Michael acceptors, reacting with nucleophiles in the cellular target .
相似化合物的比较
Nisin belongs to the type-I lantibiotic group of bacteriocins, which are characterized by the presence of lanthionine and methyllanthionine residues. Similar compounds include other lantibiotics such as lacticin, subtilin, and epidermin . Nisin is unique due to its broad-spectrum antimicrobial activity and its ability to inhibit spore germination in pathogenic bacteria .
Conclusion
Nisin from Lactococcus lactis is a versatile antibacterial peptide with significant applications in food preservation, medicine, and scientific research. Its unique chemical structure and broad-spectrum antimicrobial activity make it a valuable compound for various industries.
属性
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQDGQTENUVIE-INNOLEBESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H230N42O37S7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B7907824.png)
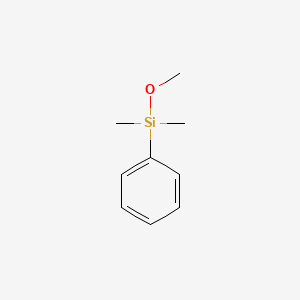
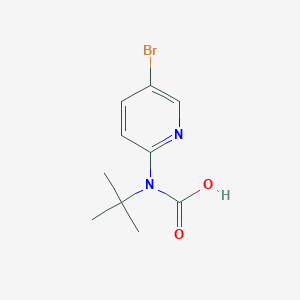
![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)
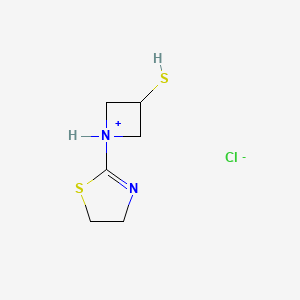
![(7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B7907870.png)
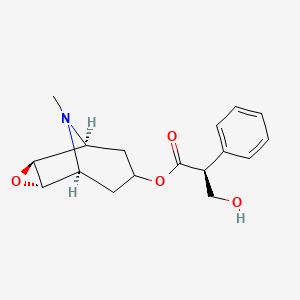
![(5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7907886.png)
![(2R,3R,4R,5S)-2-[(7S)-4-amino-2-fluoro-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7907899.png)
![but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine](/img/structure/B7907906.png)
![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)
